tert-Butyl 4-oxopiperidine-3-carboxylate
Description
tert-Butyl 4-oxopiperidine-3-carboxylate is a piperidine derivative featuring a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) ester at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as CP-690550, a Janus kinase 3 (JAK3) inhibitor . Its Boc group enhances stability and solubility, making it advantageous for multi-step synthetic processes. Synthetically, it is often prepared via sequential alkylation, reduction, oxidation, and acylation steps, achieving total yields exceeding 80% under optimized conditions .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-6-11-5-4-8(7)12/h7,11H,4-6H2,1-3H3 |
InChI Key |
PTSJTHMUTXBBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-oxopiperidine-3-carboxylate typically begins with piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-oxopiperidine-3-carboxylate can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- tert-Butyl 4-oxopiperidine-3-carboxylate is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry and drug development.
Biology:
- The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine:
- It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry:
- In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxopiperidine-3-carboxylate is primarily related to its reactivity as a piperidine derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone group at the 4-position and the tert-butyl ester group at the 3-position play crucial roles in its interactions and reactivity.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Shifting the Boc group from the 3- to 1-position (e.g., tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate) alters reactivity and steric effects, influencing coupling reactions in API synthesis .
- Functional Group Impact: Cyano or ethyl substituents at the 3-position (e.g., CAS 914988-10-6, 117565-57-8) modulate electronic properties, affecting binding affinity in kinase inhibitors .
- Protecting Groups : Replacing Boc with tosyl (Ts) groups (e.g., Methyl 4-oxo-1-tosylpiperidine-3-carboxylate) increases stability under acidic conditions but complicates deprotection steps .
Efficiency Metrics :
- Boc-protected derivatives generally exhibit higher yields (>80%) compared to Ts-protected analogs due to milder deprotection conditions .
- Spirocyclic analogs (e.g., CAS 879687-92-0) require specialized catalysts for ring closure, reducing scalability .
Reactivity and Application Profiles
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 4-oxopiperidine-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including the introduction of the tert-butyloxycarbonyl (Boc) protecting group to a piperidine scaffold. Key steps include condensation, oxidation, and selective functionalization. Optimization focuses on parameters such as solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C for Boc protection), and catalyst selection (e.g., DMAP for acylation). Yield improvements often require iterative adjustment of stoichiometry and reaction time .
- Analytical Validation : Post-synthesis characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (HRMS for molecular ion verification) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Stability studies involve accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, or UV exposure). Samples are analyzed via HPLC to monitor purity loss over time. For lab-scale storage, recommendations include inert atmospheres (argon), desiccated environments (-20°C), and protection from light to prevent keto-enol tautomerism or Boc group hydrolysis .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications : The compound serves as a versatile intermediate for synthesizing piperidine-based drug candidates, including kinase inhibitors and neuroactive agents. The Boc group enhances solubility during coupling reactions, while the ketone moiety allows further derivatization (e.g., reductive amination or Grignard additions) .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the synthesis of this compound derivatives?
- Experimental Design : Utilize factorial design (e.g., Box-Behnken or Plackett-Burman) to evaluate interactions between variables like solvent polarity, catalyst loading, and temperature. For example, dichloroethane (DCE) may improve epoxidation efficiency compared to THF due to its higher dielectric constant .
- Case Study : In analogous piperidine systems, replacing traditional batch methods with continuous flow reactors increased yield by 15–20% through precise residence time control and reduced side reactions .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Data Analysis : Conflicting NMR signals (e.g., unexpected multiplicity) may arise from conformational flexibility or diastereomeric impurities. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
